N-(Methyl)mercaptoacetamide
CAS No.: 20938-74-3
Cat. No.: VC1761652
Molecular Formula: C3H7NOS
Molecular Weight: 105.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20938-74-3 |
|---|---|
| Molecular Formula | C3H7NOS |
| Molecular Weight | 105.16 g/mol |
| IUPAC Name | N-methyl-2-sulfanylacetamide |
| Standard InChI | InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) |
| Standard InChI Key | NSJNRJYQQPRCLF-UHFFFAOYSA-N |
| SMILES | CNC(=O)CS |
| Canonical SMILES | CNC(=O)CS |
Introduction
Chemical Identity and Nomenclature
N-(Methyl)mercaptoacetamide, also known as N-methyl-2-sulfanylacetamide, is an organosulfur compound with the molecular formula C₃H₇NOS. The compound is characterized by its thiol (-SH) functional group and an amide bond, which contribute to its unique chemical properties and biological activities.
Several synonyms are used to refer to this compound in scientific literature:
-
N-methyl-2-sulfanylacetamide
-
2-mercapto-N-methylacetamide
-
N-(Methyl)mercaptoacetamide
The compound possesses two key registry identifiers:
-
CAS Registry Number: 20938-74-3 (for N-methyl-2-sulfanylacetamide)
-
CAS Registry Number: 33707-40-3 (for N-methylsulfanylacetamide, a related structure)
Physical and Chemical Properties
N-(Methyl)mercaptoacetamide exhibits distinct physical and chemical properties that influence its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of N-(Methyl)mercaptoacetamide
The compound is characterized as a monocarboxylic acid amide resulting from the formal condensation between mercaptoacetic acid and methylamine. It contains both a thiol group and an amide functional group, making it an interesting compound for various chemical and biological applications .
Synthesis Methods
Several synthetic routes have been developed for the preparation of N-(Methyl)mercaptoacetamide and related derivatives. The primary synthesis methods are detailed below:
Alternative Synthetic Route
Another approach involves the reaction of chloroacetyl chloride with an amine, followed by substitution of the chlorine with a thiol group:
-
ClCH₂COCl + CH₃NH₂ → ClCH₂CONHCH₃ + HCl
-
ClCH₂CONHCH₃ + KSH → HSCH₂CONHCH₃ + KCl
Biological Activity
N-(Methyl)mercaptoacetamide and its derivatives exhibit significant biological activities, primarily as inhibitors of bacterial enzymes. Recent research has focused on their potential as antimicrobial agents targeting specific bacterial mechanisms.
Inhibition of Metallo-β-lactamases (MBLs)
One of the most promising aspects of N-aryl mercaptoacetamide derivatives is their ability to inhibit metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance in bacteria. Studies have demonstrated their effectiveness against clinically important MBLs, including:
These inhibitory properties are attributed to the thiol group of mercaptoacetamides, which can coordinate with the zinc ions in the active site of MBLs, thereby inhibiting their activity against β-lactam antibiotics.
Inhibition of Bacterial Virulence Factors
N-aryl mercaptoacetamides also show inhibitory activity against bacterial virulence factors, particularly LasB elastase from Pseudomonas aeruginosa. LasB plays a crucial role in the invasion of host tissue and evasion of the immune response by this pathogen.
Research indicates that α-benzyl-N-aryl mercaptoacetamide derivatives can inhibit LasB with IC₅₀ values in the low micromolar range. For example, one compound demonstrated an IC₅₀ of 0.48 ± 0.04 μM against LasB .
Multi-target Inhibition
A particularly promising aspect of these compounds is their potential as multi-target inhibitors, addressing both bacterial resistance and virulence simultaneously. This dual-action approach represents a novel strategy in antibacterial drug discovery .
Studies have shown that certain N-aryl mercaptoacetamide derivatives can:
-
Restore the antibacterial activity of imipenem against NDM-1-expressing Klebsiella pneumoniae
-
Inhibit LasB from Pseudomonas aeruginosa
-
Show activity against collagenases from Clostridium histolyticum
Structure-Activity Relationships
Research on mercaptoacetamide derivatives has revealed important structure-activity relationships (SAR) that guide the development of more potent and selective inhibitors.
Effect of Substituents on Activity
The position and nature of substituents on the N-aryl ring significantly influence the inhibitory activity:
-
A methyl group at the para-position of the N-aryl ring improves potency by up to 12-fold compared to unsubstituted derivatives
-
Substitution with nitro, methoxy, and hydroxyl groups at the para-position also affects activity
-
The introduction of a small-sized methyl substituent on the N-aryl ring resulted in decreased IC₅₀ values
Heterocyclic Substitutions
Replacement of the N-aryl ring with various heterocycles has been explored to increase hydrophilicity and modify activity:
-
Nine different heterocycles varying in size and substituents were tested
-
These modifications maintained low micromolar inhibitory activity against LasB
-
Some heterocyclic derivatives showed improved selectivity profiles
Selectivity Profiles
An important consideration in the development of these inhibitors is their selectivity against human off-targets, particularly matrix metalloproteases (MMPs). Table 2 presents selectivity data for selected compounds against human MMPs and other potential off-targets.
Table 2: Selectivity Profile of Selected Mercaptoacetamide Derivatives Against Human Off-Targets
| Target Enzyme | Compound 3 | Compound 12 | Compound 13 | Compound 23 |
|---|---|---|---|---|
| MMP-1 | n.i. | n.i. | n.i. | n.i. |
| MMP-2 | n.i. | n.i. | n.i. | n.i. |
| MMP-3 | n.i. | n.i. | n.i. | n.i. |
| MMP-7 | n.i. | n.i. | n.i. | n.i. |
| MMP-8 | n.i. | 12 ± 2 | 19 ± 4 | n.i. |
| MMP-14 | n.i. | n.i. | n.i. | n.i. |
| ADAM17 (IC₅₀, μM) | 4.8 ± 1.5 | 4.1 ± 0.1 | 2.3 ± 1.4 | 10.4 ± 0.2 |
| HDAC-3 (IC₅₀, μM) | >100 | >100 | >250 | >100 |
| HDAC-8 (IC₅₀, μM) | >100 | >100 | >250 | >100 |
Note: n.i. = <10% inhibition at 100 μM
This data demonstrates that while these compounds show potent activity against bacterial targets, they generally maintain good selectivity against human MMPs, with the exception of some inhibition of MMP-8 by compounds 12 and 13.
In Vivo and Cellular Studies
The efficacy of mercaptoacetamide derivatives has been evaluated in various in vivo and cellular models, demonstrating their potential as antibacterial agents.
Galleria mellonella Infection Model
The efficacy of selected compounds was assessed in a Galleria mellonella larvae infection model:
-
Compounds demonstrated in vivo efficacy by increasing the survival rate of larvae challenged with P. aeruginosa culture supernatant
-
This model provided evidence of the compounds' ability to reduce bacterial pathogenicity in a living organism
Cellular Toxicity
The potential cytotoxicity of these compounds was evaluated against various human cell lines:
-
No significant cytotoxic effects were observed on HepG2, HEK293, and A549 cells
-
The compounds maintained the integrity of lung and skin cells treated with LasB-containing bacterial supernatant
-
This favorable toxicity profile suggests potential for therapeutic development
Bacterial Growth Inhibition
The ability of mercaptoacetamide derivatives to restore antibiotic sensitivity was tested in bacterial growth inhibition assays:
-
Compounds were evaluated in combination with imipenem against NDM-1-expressing K. pneumoniae
-
Select compounds restored the antibacterial effect of imipenem against resistant strains
-
This demonstrates their potential to combat antibiotic resistance in clinically relevant pathogens
Recent Developments and Future Perspectives
Recent research on mercaptoacetamide derivatives has opened new avenues for antivirulence therapy and combating antimicrobial resistance.
Structure-Based Design Approaches
Structure-based design has been employed to optimize the activity and selectivity of mercaptoacetamide derivatives:
-
Crystal structures of inhibitor-enzyme complexes have guided rational design efforts
-
Exploitation of binding interactions in the active site has led to improved inhibitors
-
This approach has yielded compounds with maintained potency and increased hydrophilicity
Multi-Target Inhibition Strategy
The development of multi-target inhibitors represents a promising approach to address both bacterial resistance and virulence:
-
Compounds that simultaneously inhibit MBLs and virulence factors like LasB offer a novel strategy for antibacterial therapy
-
This approach may reduce the likelihood of resistance development
-
It addresses multiple aspects of bacterial pathogenicity in a single therapeutic agent
Challenges and Future Directions
Despite promising results, several challenges remain in the development of mercaptoacetamide-based therapeutics:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume